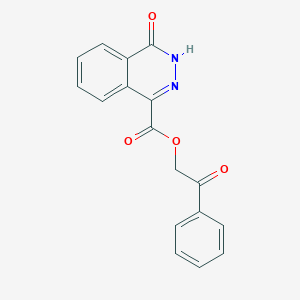![molecular formula C26H22N4O2S2 B299721 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone](/img/structure/B299721.png)
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, in cancer research, it has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In antiviral research, it has been found to inhibit the activity of the viral protease, an enzyme required for viral replication.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone are dependent on the specific application and concentration used. In cancer research, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. In antiviral research, it has been found to reduce viral load and inhibit viral replication. In antimicrobial research, it has been shown to disrupt bacterial cell membrane integrity and inhibit bacterial growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone in lab experiments include its high potency and selectivity, as well as its ability to inhibit multiple targets. However, its limitations include its potential toxicity and the need for further optimization to improve its pharmacokinetic properties.
Direcciones Futuras
For 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone include the development of analogs with improved pharmacokinetic properties and the investigation of its potential applications in other fields, such as neurodegenerative diseases and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone involves the reaction of 4-ethoxyaniline, 2-bromo-1,3-thiazole, and 2-mercaptoacetic acid in the presence of a base catalyst. The resulting intermediate is then reacted with 3-phenyl-4(3H)-quinazolinone to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Aplicaciones Científicas De Investigación
2-({[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methyl}sulfanyl)-3-phenyl-4(3H)-quinazolinone has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In cancer research, this compound has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In antiviral research, it has been shown to inhibit the replication of HIV-1 and hepatitis C virus. In antimicrobial research, it has been found to exhibit activity against both Gram-positive and Gram-negative bacteria.
Propiedades
Fórmula molecular |
C26H22N4O2S2 |
|---|---|
Peso molecular |
486.6 g/mol |
Nombre IUPAC |
2-[[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]methylsulfanyl]-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C26H22N4O2S2/c1-2-32-21-14-12-18(13-15-21)27-25-28-19(16-33-25)17-34-26-29-23-11-7-6-10-22(23)24(31)30(26)20-8-4-3-5-9-20/h3-16H,2,17H2,1H3,(H,27,28) |
Clave InChI |
VIMAHXHKWAUAAB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
SMILES canónico |
CCOC1=CC=C(C=C1)NC2=NC(=CS2)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![4-butoxy-N-[3-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B299644.png)
![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)


![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(4-morpholinyl)phenyl]acrylamide](/img/structure/B299662.png)
![3-amino-2-({[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}sulfanyl)quinazolin-4(3H)-one](/img/structure/B299663.png)